![molecular formula C8H15NO2 B13529861 (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azabicyclo[320]heptane-1,5-diyl)dimethanol is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out under various conditions, often requiring specific catalysts and solvents to achieve the desired product . The reaction conditions must be carefully controlled to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable approaches similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学研究应用
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in antihistamine drugs.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include binding to receptors or enzymes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
Uniqueness
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-1-2-8(7,6-11)4-9-3-7/h9-11H,1-6H2 |
InChI 键 |
NXMFEOLLYNVLAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1(CNC2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


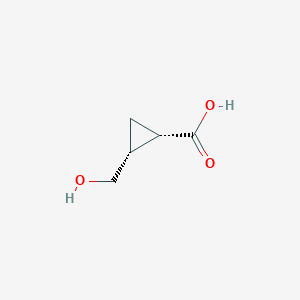
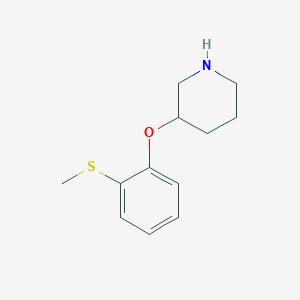


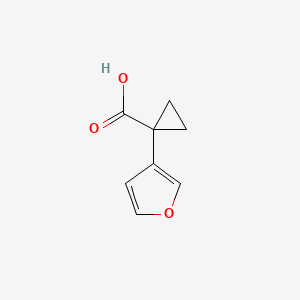
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
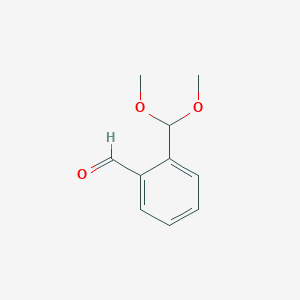



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)
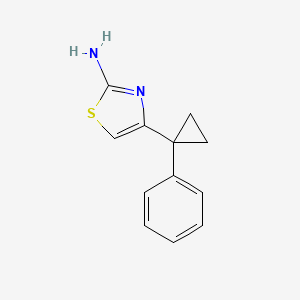
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
